molecular formula C9H18N2 B13515644 4-(Pyrrolidin-2-yl)piperidine

4-(Pyrrolidin-2-yl)piperidine

Cat. No.: B13515644
M. Wt: 154.25 g/mol
InChI Key: IUZGEJUVHUPYAJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological targets, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted piperidines with pyrrolidine derivatives. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Specific details on industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halogens and organometallic compounds for substitution reactions.

Major Products

    Pyrrolidin-2-ones: Formed from oxidation reactions.

    Substituted derivatives: Resulting from substitution reactions, which can be tailored for specific applications.

Scientific Research Applications

4-(Pyrrolidin-2-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring, similar in structure but lacking the piperidine ring.

    Piperidine: A six-membered nitrogen-containing ring, similar in structure but lacking the pyrrolidine ring.

    Pyrrolidin-2-one: A derivative formed from the oxidation of pyrrolidine.

Uniqueness

4-(Pyrrolidin-2-yl)piperidine is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperidine. This duality enhances its versatility and potential for interacting with a wide range of biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGEJUVHUPYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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